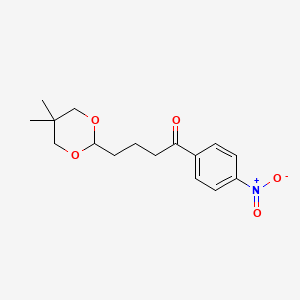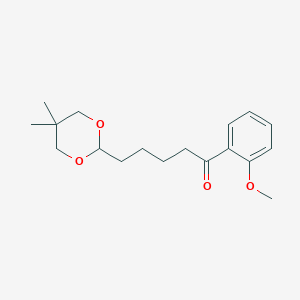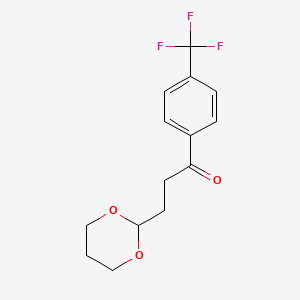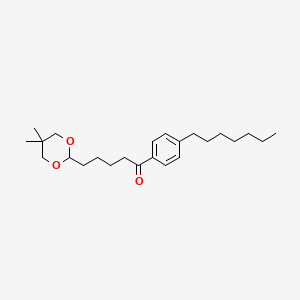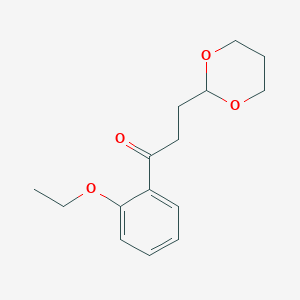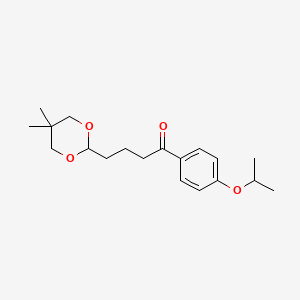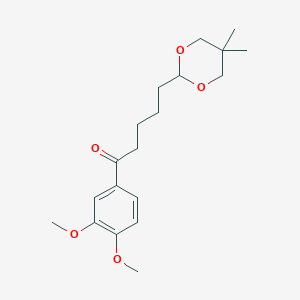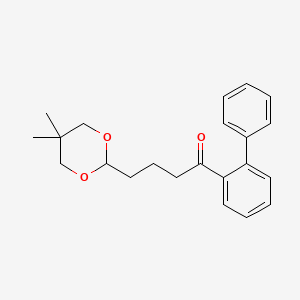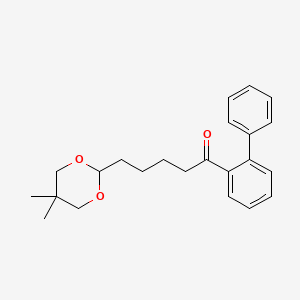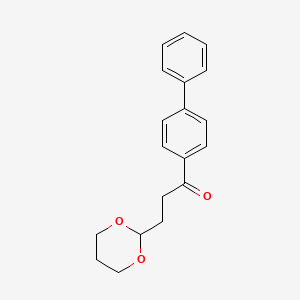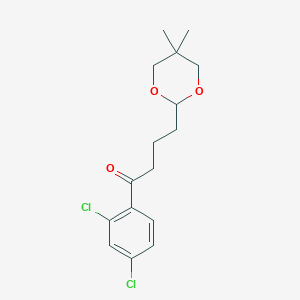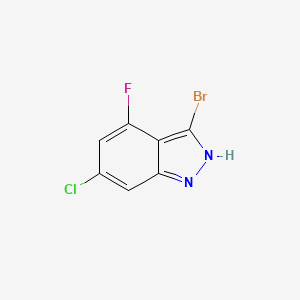
3-Bromo-6-chloro-4-fluoro-1H-indazole
Vue d'ensemble
Description
3-Bromo-6-chloro-4-fluoro-1H-indazole is a chemical compound with the molecular formula C7H3BrClFN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Synthesis Analysis
The synthesis of similar indazole compounds typically involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . In one method, 4-Chloro-2-fluoroaniline was synthesized by chloridizing 2-fluoroaniline with NCS (N-chlorosuccinimide), then it was bromized by NBS (N-bromosuccinimide) to afford 2-bromo-4-chloro-6-fluoroaniline .Molecular Structure Analysis
Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The InChI code for a similar compound, 4-bromo-6-fluoro-1H-indazole, isInChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . Chemical Reactions Analysis
The cyclization step in the synthesis of indazoles was previously thought to be nonfeasible, but a new mechanism involving a hydrogen bond has been proposed .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 4-Bromo-6-fluoro-1H-indazole, is 215.02 g/mol . The exact mass is 213.95419 g/mol, and the monoisotopic mass is also 213.95419 g/mol .Applications De Recherche Scientifique
Inhibiteurs de la protéase du VIH
Le fragment indazole, qui est une structure centrale dans le 3-Bromo-6-chloro-4-fluoro-1H-indazole, a été largement étudié pour son potentiel dans la création d'inhibiteurs de la protéase du VIH . Ces inhibiteurs jouent un rôle crucial dans le traitement du VIH en empêchant le virus de mûrir en sa forme infectieuse.
Antagonistes des récepteurs de la sérotonine
Des composés contenant un fragment d'indazole ont montré un potentiel prometteur en tant qu'antagonistes des récepteurs de la sérotonine . Ces antagonistes peuvent être utilisés pour traiter divers troubles psychiatriques et gastro-intestinaux en bloquant les récepteurs de la sérotonine dans le cerveau et l'intestin.
Inhibiteurs de la réductase aldolique
La réductase aldolique est une enzyme impliquée dans les complications diabétiques, et les dérivés de l'indazole ont été étudiés pour leurs effets inhibiteurs sur cette enzyme . Cette application a le potentiel de gérer les complications diabétiques à long terme.
Inhibiteurs de l'acétylcholinestérase
Des composés à base d'indazole sont également explorés pour leur activité inhibitrice de l'acétylcholinestérase, qui est significative dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer . En inhibant cette enzyme, la dégradation de l'acétylcholine est réduite, ce qui pourrait améliorer les fonctions cognitives.
Agents anticancéreux
Le système cyclique de l'indazole a été identifié dans des composés ayant des activités antiprolifératives contre diverses lignées cellulaires cancéreuses . Plus précisément, certains carboxamides d'indazole ont montré la capacité d'inhiber la croissance cellulaire dans des lignées cellulaires néoplasiques, indiquant leur potentiel en tant qu'agents anticancéreux.
Inhibiteurs de la phosphoinositide 3-kinase δ
L'inhibition sélective de la phosphoinositide 3-kinase δ par des composés contenant de l'indazole offre une approche thérapeutique pour les maladies respiratoires . Cette application est particulièrement pertinente pour des affections comme l'asthme et la bronchopneumopathie chronique obstructive (BPCO).
Agents anti-inflammatoires
Des dérivés de l'indazole ont été utilisés pour leurs propriétés anti-inflammatoires . Ces composés peuvent moduler la réponse inflammatoire de l'organisme, ce qui les rend utiles dans le traitement des maladies inflammatoires chroniques.
Agents antibactériens
Le motif structurel de l'indazole est présent dans plusieurs agents antibactériens . Ces composés peuvent inhiber la croissance des bactéries, offrant un moyen de lutter contre les infections bactériennes.
Mécanisme D'action
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, it is possible that 3-Bromo-6-chloro-4-fluoro-1H-indazole may interact with similar targets.
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor binding
Biochemical Pathways
Given the potential targets of indazole derivatives, it is likely that this compound could affect pathways related to hiv replication, serotonin signaling, aldose reduction, and acetylcholine degradation .
Result of Action
Based on the potential targets of indazole derivatives, it is possible that this compound could have effects such as inhibiting hiv replication, modulating serotonin signaling, reducing aldose levels, and inhibiting acetylcholinesterase activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the action of this compound
Safety and Hazards
Orientations Futures
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new methods for the synthesis of these compounds and exploring their potential applications in drug development .
Analyse Biochimique
Biochemical Properties
3-Bromo-6-chloro-4-fluoro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ (PI3Kδ), which is involved in cell signaling pathways . The interaction between this compound and PI3Kδ is primarily through binding to the enzyme’s active site, leading to inhibition of its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines by causing cell cycle arrest in the G0–G1 phase . This compound may similarly affect cell proliferation and survival by interfering with key signaling pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active sites of target enzymes, such as PI3Kδ . This binding can lead to conformational changes in the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound’s effects may change over time due to its stability and potential degradation products. Studies have shown that indazole derivatives can remain stable under specific conditions, but their activity may diminish over extended periods . Long-term effects on cellular function, such as sustained enzyme inhibition or prolonged changes in gene expression, can also be observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or antiproliferative activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, where it can accumulate in specific tissues or organelles . Understanding the transport mechanisms and distribution patterns is essential for predicting the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can modulate enzyme activity and signaling pathways.
Propriétés
IUPAC Name |
3-bromo-6-chloro-4-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBLQWKSXFCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646695 | |
| Record name | 3-Bromo-6-chloro-4-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-85-1 | |
| Record name | 3-Bromo-6-chloro-4-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-4-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



